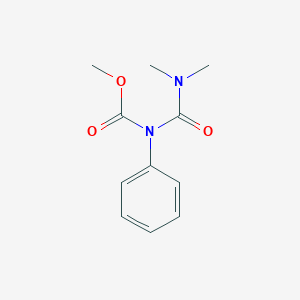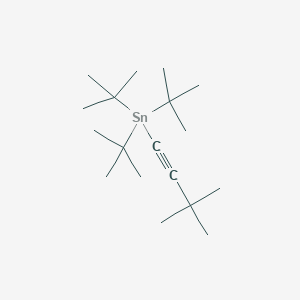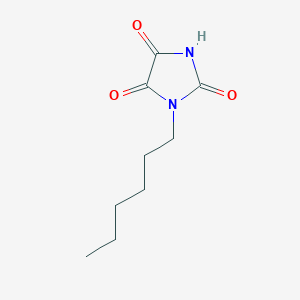![molecular formula C13H13N5O2 B14339738 4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6 of the pyrimidine ring, and a hydrazinyl group substituted with a 4-nitrobenzylidene moiety at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized using a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyrimidine core with hydrazine hydrate under reflux conditions.
Substitution with 4-Nitrobenzylidene: The final step involves the condensation of the hydrazinyl-substituted pyrimidine with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sodium dichromate.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: 4,6-dimethyl-2-[(2E)-2-(4-aminobenzylidene)hydrazinyl]pyrimidine.
Reduction: Azo derivatives.
Substitution: Halogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Material Science: It can be employed in the design of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The pyrimidine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4,6-dimethylpyrimidine
- 4,6-dimethyl-2-pyrimidinamine
- 4,6-dimethyl-2-aminopyrimidine
Uniqueness
4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine is unique due to the presence of the 4-nitrobenzylidene moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with biological targets and increases its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C13H13N5O2 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
4,6-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-2-amine |
InChI |
InChI=1S/C13H13N5O2/c1-9-7-10(2)16-13(15-9)17-14-8-11-3-5-12(6-4-11)18(19)20/h3-8H,1-2H3,(H,15,16,17)/b14-8+ |
Clave InChI |
DHLTVCOJWRVFQV-RIYZIHGNSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


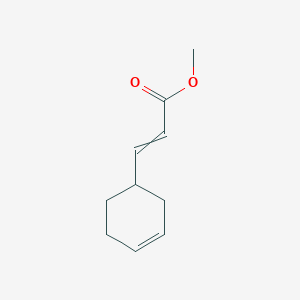
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
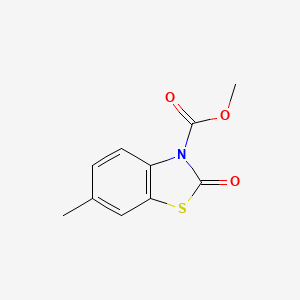
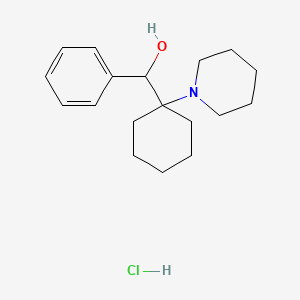
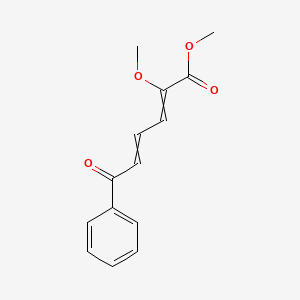

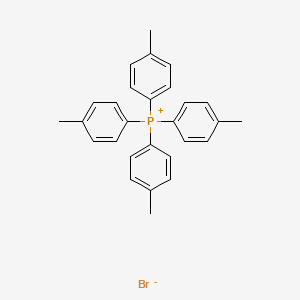
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)

